Cas no 2034372-10-4 (2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide)
![2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide structure](https://www.kuujia.com/scimg/cas/2034372-10-4x500.png)
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,2-benzoxazol-3-yl)-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide
- 2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide
-
- Inchi: 1S/C18H15N5O4/c24-15(10-13-11-4-1-2-6-14(11)27-22-13)19-8-9-23-17(25)12-5-3-7-20-16(12)21-18(23)26/h1-7H,8-10H2,(H,19,24)(H,20,21,26)
- InChI Key: KEOSMGBPCGKGOT-UHFFFAOYSA-N
- SMILES: C(NCCN1C(=O)NC2=NC=CC=C2C1=O)(=O)CC1C2=CC=CC=C2ON=1
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-0023-5μmol |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-0023-20mg |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-0023-5mg |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-0023-10mg |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-0023-2μmol |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-0023-3mg |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-0023-15mg |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-0023-10μmol |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-0023-4mg |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-0023-20μmol |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide |
2034372-10-4 | 20μmol |
$79.0 | 2023-09-08 |
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide Related Literature
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
Additional information on 2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide
Introduction to 2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide (CAS No. 2034372-10-4)
2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its CAS number 2034372-10-4, represents a convergence of structural complexity and biological potential. Its chemical architecture integrates a benzoxazole moiety with a pyrido[2,3-d]pyrimidine scaffold, both of which are well-documented for their roles in modulating biological pathways. The presence of an acetamide group further enhances its pharmacological relevance by contributing to solubility and metabolic stability.
The benzoxazole ring is a heterocyclic structure known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. In particular, the 3-position of the benzoxazole ring is often utilized as a site for functionalization to enhance binding affinity to biological targets. The pyrido[2,3-d]pyrimidine core is another critical component of this compound, recognized for its involvement in various pharmacological mechanisms. This class of compounds has been extensively studied for their potential in oncology and neurology due to their ability to interact with key enzymes and receptors involved in cell proliferation and signal transduction.
The specific arrangement of the acetamide substituent at the 2-position of the benzoxazole ring and the pyrido[2,3-d]pyrimidine moiety at the ethyl chain represents a novel chemical entity. Such structural design often aims to optimize pharmacokinetic properties while maintaining high binding affinity to therapeutic targets. The compound’s synthesis involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are typically employed to construct the complex framework efficiently.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such molecules with greater accuracy before experimental validation. Molecular docking studies have been instrumental in understanding how 2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide interacts with proteins such as kinases and transcription factors. These studies suggest that the compound may exhibit inhibitory effects on pathways relevant to cancer progression and inflammation. Additionally, spectroscopic techniques like NMR and mass spectrometry have been crucial in confirming the structural integrity of the synthesized molecule.
The pharmacological profile of this compound is currently under investigation in preclinical studies. Initial findings indicate that it demonstrates promising activity against certain cancer cell lines by modulating key signaling cascades. The combination of the benzoxazole and pyrido[2,3-d]pyrimidine moieties appears to synergize in producing potent effects on target proteins. Furthermore, preliminary toxicity assessments suggest that the compound exhibits acceptable safety margins at therapeutic doses. These encouraging results have prompted further exploration into its potential as a lead compound for drug development.
The role of natural product-inspired scaffolds in medicinal chemistry cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their inherent biological activity and structural diversity. The design of CAS No. 2034372-10-4 reflects this principle by combining known pharmacophores into a single molecule with enhanced properties. Future research will likely focus on optimizing its pharmacokinetic profile through structure-based drug design approaches. Techniques such as bioisosteric replacement and molecular fragment linking may be employed to improve solubility and metabolic stability without compromising efficacy.
The development of novel therapeutic agents remains a cornerstone of modern medicine. Compounds like cas no2034372-10-4 exemplify the innovative strategies being employed to address unmet medical needs. By leveraging cutting-edge synthetic methodologies and computational tools, researchers can accelerate the discovery process significantly. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable clinical candidates. The journey from bench to bedside is fraught with challenges but offers immense rewards when successful.
The global pharmaceutical landscape continues to evolve rapidly due to technological advancements and an increasing demand for targeted therapies. Small molecules like cas no2034372-10-4 play a pivotal role in this landscape by offering precision interventions against specific disease mechanisms. As our understanding of biology deepens through genomics and proteomics research, new opportunities emerge for developing tailored treatments based on individual patient profiles. This personalized medicine approach aligns well with the versatility offered by compounds such as this one.
In conclusion,cas no2034372-10-4 represents a significant advancement in pharmaceutical chemistry with considerable potential for therapeutic applications across multiple disease areas including oncology and inflammation-related disorders.cas no20343721044
2034372-10-4 (2-(1,2-benzoxazol-3-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)acetamide) Related Products
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)



